molecular formula C13H9N5O3 B12516590 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-25-4

1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12516590
CAS No.: 651769-25-4
M. Wt: 283.24 g/mol
InChI Key: ITBCFBXULLLYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a pyridine ring and a tetrazole ring, both of which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

The synthesis of 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of pyridine derivatives with tetrazole derivatives under specific conditions. One common method involves the use of a coupling reaction between 4-pyridylboronic acid and 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The tetrazole ring, for example, can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxylic acid-containing molecules in biological systems . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

1-Oxo-1lambda~5~-pyridin-4-yl 4-(2H-tetrazol-5-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridine and tetrazole rings, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

651769-25-4

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

(1-oxidopyridin-1-ium-4-yl) 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C13H9N5O3/c19-13(21-11-5-7-18(20)8-6-11)10-3-1-9(2-4-10)12-14-16-17-15-12/h1-8H,(H,14,15,16,17)

InChI Key

ITBCFBXULLLYNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)OC3=CC=[N+](C=C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.